molecular formula C13H16N2O4 B7842414 4-(2-Morpholinoacetamido)benzoic acid

4-(2-Morpholinoacetamido)benzoic acid

Cat. No.: B7842414
M. Wt: 264.28 g/mol
InChI Key: PIJNTHAFIUQZQA-UHFFFAOYSA-N
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Description

4-(2-Morpholinoacetamido)benzoic acid is a benzoic acid derivative featuring a morpholinoacetamido substituent at the para position of the aromatic ring. The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, imparts significant polarity and hydrogen-bonding capacity, which can influence solubility, bioavailability, and intermolecular interactions. This compound is structurally related to pharmacologically active acylated benzoic acids, which are often explored for their biological activities, including antimicrobial and enzyme inhibitory properties .

Properties

IUPAC Name

4-[(2-morpholin-4-ylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(9-15-5-7-19-8-6-15)14-11-3-1-10(2-4-11)13(17)18/h1-4H,5-9H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJNTHAFIUQZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-Morpholinoacetamido)benzoic acid with structurally or functionally related benzoic acid derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities Reference
This compound C₁₃H₁₆N₂O₄ Morpholinoacetyl amide at C4 High polarity; potential enzyme inhibition
4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic acid (2k) C₁₃H₁₅N₂O₃S Thioxo-morpholinoacetyl amide at C4 Yield: 80%; MP: 237–238°C; IR/NMR data
3-(2-(4-Phenylpiperazin-1-yl)acetamido)benzoic acid C₁₉H₂₁N₃O₃ Phenylpiperazinylacetamido at C3 MIC: 1.6 µg/mL (anti-TB); docking score: -9.9
4-Acetylamino-2-methylbenzoic acid C₁₀H₁₁NO₃ Acetamido and methyl groups at C4 and C2 Simpler structure; lower molecular weight
4-(2-Oxoacetyl)benzoic acid C₉H₆O₄ Oxoacetyl group at C4 Safety concerns (handling precautions)
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) C₁₆H₁₅ClN₃O₂S₂ Thiazolyl and chlorobenzyl groups Yield: 84%; MP: 238–240°C; anti-TB potential
4-{[(2-Fluorophenyl)formamido]methyl}benzoic acid C₁₅H₁₂FNO₃ Fluorophenyl-formamido methyl group at C4 Lipophilic fluorophenyl moiety
4-(2-(Benzo[d]thiazol-2-ylthio)acetamido)benzoic acid C₁₆H₁₂N₂O₃S₂ Benzothiazole-thioacetamido at C4 Sulfur-rich; potential redox activity

Key Observations

Structural Diversity: The morpholino group in this compound distinguishes it from simpler acetamido derivatives (e.g., 4-Acetylamino-2-methylbenzoic acid) by enhancing polarity and hydrogen-bonding capacity. This contrasts with lipophilic substituents like the fluorophenyl group in , which may improve membrane permeability but reduce solubility.

Biological Activity: Morpholino-containing derivatives, such as compound 6a and the phenylpiperazine analogue , exhibit notable anti-tubercular activity (MIC values as low as 1.6 µg/mL). The morpholino group may enhance target binding through interactions with enzyme active sites, as suggested by docking studies . Thiazole- and benzothiazole-modified analogues (e.g., ) leverage heterocyclic moieties for improved pharmacokinetics or redox-mediated mechanisms.

Synthetic Feasibility: Morpholinoacetamido derivatives are typically synthesized via amide coupling, achieving yields >80% under mild conditions (room temperature, THF/Na₂CO₃) . This contrasts with oxoacetyl derivatives, which require stringent safety protocols due to reactivity .

Physicochemical Properties: Melting points (MP) for morpholino derivatives range from 237–240°C , reflecting crystalline stability. Thiolated variants (e.g., 2k) exhibit slightly lower MPs than non-thiolated analogues, likely due to reduced symmetry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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